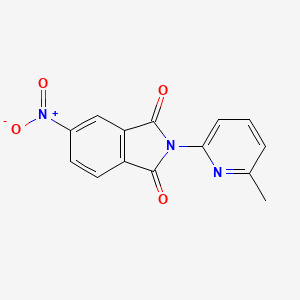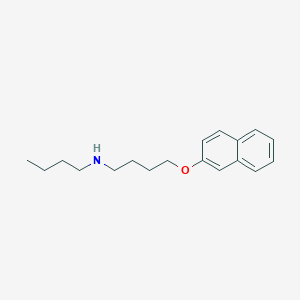
2-(6-methyl-2-pyridinyl)-5-nitro-1H-isoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-methyl-2-pyridinyl)-5-nitro-1H-isoindole-1,3(2H)-dione, also known as GSK-3β inhibitor VIII, is a potent and selective inhibitor of glycogen synthase kinase-3β (GSK-3β). GSK-3β is a multifunctional serine/threonine kinase that plays a critical role in a variety of cellular processes, including glycogen metabolism, cell cycle regulation, and gene expression. Inhibition of GSK-3β has been shown to have therapeutic potential in a range of diseases, including cancer, diabetes, and neurodegenerative disorders.
Mechanism of Action
2-(6-methyl-2-pyridinyl)-5-nitro-1H-isoindole-1,3(2H)-dione specifically targets 2-(6-methyl-2-pyridinyl)-5-nitro-1H-isoindole-1,3(2H)-dioneβ, which is involved in the regulation of various signaling pathways. Inhibition of 2-(6-methyl-2-pyridinyl)-5-nitro-1H-isoindole-1,3(2H)-dioneβ leads to the activation of downstream signaling pathways, including the Wnt/β-catenin pathway, which plays a critical role in cell proliferation and differentiation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(6-methyl-2-pyridinyl)-5-nitro-1H-isoindole-1,3(2H)-dione have been extensively studied. In cancer cells, it has been shown to induce cell cycle arrest and apoptosis, as well as inhibit cell migration and invasion. In diabetes, it has been shown to improve insulin sensitivity and glucose metabolism. In Alzheimer's disease, it has been shown to reduce the accumulation of amyloid beta plaques and improve cognitive function.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(6-methyl-2-pyridinyl)-5-nitro-1H-isoindole-1,3(2H)-dione in lab experiments is its high specificity for 2-(6-methyl-2-pyridinyl)-5-nitro-1H-isoindole-1,3(2H)-dioneβ, which allows for the selective targeting of this enzyme. However, one limitation is that it may have off-target effects on other kinases, which could complicate the interpretation of experimental results.
Future Directions
There are several future directions for research on 2-(6-methyl-2-pyridinyl)-5-nitro-1H-isoindole-1,3(2H)-dione. One area of interest is the development of more potent and selective 2-(6-methyl-2-pyridinyl)-5-nitro-1H-isoindole-1,3(2H)-dioneβ inhibitors for therapeutic use. Another area of interest is the investigation of the role of 2-(6-methyl-2-pyridinyl)-5-nitro-1H-isoindole-1,3(2H)-dioneβ in other diseases, such as autoimmune disorders and infectious diseases. Finally, there is a need for further research on the pharmacokinetics and pharmacodynamics of 2-(6-methyl-2-pyridinyl)-5-nitro-1H-isoindole-1,3(2H)-dione in vivo, which will be critical for its eventual clinical use.
Synthesis Methods
The synthesis of 2-(6-methyl-2-pyridinyl)-5-nitro-1H-isoindole-1,3(2H)-dione has been described in the literature. One method involves the reaction of 2-bromo-6-methylpyridine with 5-nitroisatoic anhydride in the presence of a base and a palladium catalyst. The resulting intermediate is then subjected to a cyclization reaction to yield the final product.
Scientific Research Applications
2-(6-methyl-2-pyridinyl)-5-nitro-1H-isoindole-1,3(2H)-dione has been extensively studied for its potential therapeutic applications. It has been shown to have anticancer effects in various cancer cell lines, including breast, lung, and colon cancer. It has also been investigated for its potential use in the treatment of diabetes, Alzheimer's disease, and bipolar disorder.
properties
IUPAC Name |
2-(6-methylpyridin-2-yl)-5-nitroisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N3O4/c1-8-3-2-4-12(15-8)16-13(18)10-6-5-9(17(20)21)7-11(10)14(16)19/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOQWGPXWNZTMTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-Methylpyridin-2-yl)-5-nitroisoindole-1,3-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3,4-dichlorophenyl)-2-[(5,6-dimethyl-1H-benzimidazol-2-yl)thio]ethanone hydrobromide](/img/structure/B5060424.png)
![N-[2-(1H-indol-3-yl)ethyl]-7-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5060438.png)
![2-{[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5060444.png)
![ethyl {5-[(2-ethoxy-1-naphthyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B5060456.png)
![2-[1-(2-chloro-6-fluorobenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-[2-(tetrahydro-2H-pyran-4-yl)ethyl]acetamide](/img/structure/B5060463.png)

![5-[(3,4-difluorophenoxy)methyl]-N-(2,2,2-trifluoroethyl)-3-isoxazolecarboxamide](/img/structure/B5060473.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-3,5-dinitro-2-pyridinamine](/img/structure/B5060475.png)

![N-(1-{1-[(5-methyl-2-thienyl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)benzamide](/img/structure/B5060482.png)

![5-((2-chlorophenyl){[4-(4-pyridinylmethyl)phenyl]amino}methylene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5060494.png)
![11-(4-hydroxyphenyl)-8-methyl-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5060495.png)
![5-[(5-isoquinolinyloxy)methyl]-N-methyl-N-[(3-phenyl-5-isoxazolyl)methyl]-3-isoxazolecarboxamide](/img/structure/B5060519.png)